molecular formula C11H8BrN3OS B1237896 N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide

Cat. No. B1237896
M. Wt: 310.17 g/mol
InChI Key: GLYFDHRNAYDSSU-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-thiophenyl)methylideneamino]-2-pyridinecarboxamide is an aromatic carboxylic acid and a pyridinemonocarboxylic acid.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Methods and Applications : The compound has been synthesized through various methods, including reactions with chloroacetyl chloride and triethylamine, showcasing its adaptability in chemical synthesis (Thomas et al., 2016).

  • Potential as Antidepressant and Nootropic Agents : Schiff's bases and azetidinone analogs of this compound have demonstrated antidepressant and nootropic activities, suggesting its potential for therapeutic applications in mental health (Thomas et al., 2016).

  • Role in BCATm Inhibition : The compound has shown efficacy as a BCATm inhibitor, which could have implications for amino acid metabolism and potential therapeutic uses (Deng et al., 2016).

  • Antitubercular Agents : Variants of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis (Kantevari et al., 2011).

Molecular and Pharmacological Studies

  • Pharmacological Profile Assessment : The compound has been studied for its binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors, offering insights into its pharmacological profile (Hirokawa et al., 2003).

  • Glycine Transporter Inhibition : It has been evaluated as a GlyT1 inhibitor, which can increase glycine concentration in the cerebrospinal fluid, suggesting potential neurological applications (Yamamoto et al., 2016).

  • Anticancer Activity : The compound has shown efficacy in cytotoxic activity against specific cancer cell lines, revealing its potential as an anticancer agent (S. M et al., 2022).

  • Antioxidant Properties : It has been part of studies focusing on antioxidant activities, indicating its possible use in combating oxidative stress-related disorders (Althagafi, 2022).

Computational and Structural Analysis

  • Computational Chemistry Investigations : The compound has been subjected to computational studies, including density functional theory (DFT) analysis, to understand its electronic and chemical reactivity (Jayarajan et al., 2019).

  • Crystallographic and Structural Studies : Crystal structure analysis has provided insights into the molecular configuration and potential binding mechanisms of the compound (Li et al., 2008).

properties

Product Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide

Molecular Formula

C11H8BrN3OS

Molecular Weight

310.17 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C11H8BrN3OS/c12-10-5-4-8(17-10)7-14-15-11(16)9-3-1-2-6-13-9/h1-7H,(H,15,16)/b14-7+

InChI Key

GLYFDHRNAYDSSU-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide
Reactant of Route 2
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N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide

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